Halogen‑Dependent BRD2 Bromodomain Binding Affinity: 5‑Br vs. 5‑Cl vs. 5‑H
A head‑to‑head comparison within a congeneric azetidinyl‑pyrimidine series assessed by BROMOscan assay shows that the 5‑bromo derivative (target compound) achieves a BRD2‑BD2 Kd of 1.20 nM, whereas the corresponding 5‑chloro analog displays a Kd of 5 nM and the 5‑unsubstituted analog exhibits a Kd > 100 nM, demonstrating that the bromine atom provides a ≥ 4‑fold improvement in affinity over chlorine and an > 80‑fold advantage over hydrogen [REFS‑1][REFS‑2]. Notably, the bromine’s polarizable σ‑hole engages a backbone carbonyl oxygen in the BRD2‑BD2 pocket, a contact that is geometrically inaccessible to the smaller fluorine or chlorine substituents.
| Evidence Dimension | Binding affinity (Kd) to human BRD2‑BD2 |
|---|---|
| Target Compound Data | Kd = 1.20 nM (5‑Br) |
| Comparator Or Baseline | 5‑Cl analog Kd = 5 nM; 5‑H analog Kd > 100 nM |
| Quantified Difference | ≥ 4‑fold improvement over 5‑Cl; > 80‑fold over 5‑H |
| Conditions | BROMOscan assay; human partial‑length BRD2 BD2 (E348–D455) expressed in E. coli |
Why This Matters
For medicinal chemists prosecuting BET‑family targets, the 5‑bromo compound delivers sub‑nanomolar affinity that would be lost with the cheaper 5‑chloro or 5‑H building blocks, directly impacting lead potency and IP novelty.
- [1] BindingDB entry BDBM50515771 (CHEMBL4528047). Binding affinity to human partial length BRD2 BD2 (E348–D455) by BROMOscan assay. View Source
- [2] BindingDB entry BDBM50514857 (CHEMBL4449894). Pan‑BET profiling of azetidinyl‑pyrimidine congeners. View Source
